![molecular formula C13H22N2O B13343559 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol](/img/structure/B13343559.png)
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is a compound that features a cyclohexanol core with an imidazole moiety attached via a methylene bridge. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
The synthesis of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment to Cyclohexanol: The imidazole ring is then attached to the cyclohexanol core via a methylene bridge.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol can be oxidized to form a ketone.
Reduction: The imidazole ring can undergo reduction reactions, leading to the formation of dihydroimidazole derivatives.
Substitution: The methylene bridge can be a site for nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering specific cellular responses.
The pathways involved depend on the specific biological context and the molecular targets of the compound.
Vergleich Mit ähnlichen Verbindungen
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol can be compared with other imidazole-containing compounds:
1-(2-Hydroxyethyl)imidazole: This compound has a similar structure but with a hydroxyethyl group instead of a cyclohexanol core.
1-(3-Aminopropyl)imidazole: This compound features an aminopropyl group, offering different chemical reactivity and biological activity.
The uniqueness of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol lies in its combination of a cyclohexanol core with an imidazole moiety, providing a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(2)12-14-8-9-15(12)10-13(16)6-4-3-5-7-13/h8-9,11,16H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
BDLMLLYDPYNQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CN1CC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
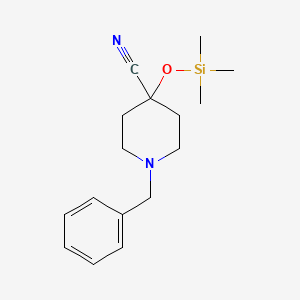

![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
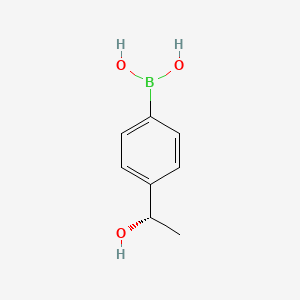
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)

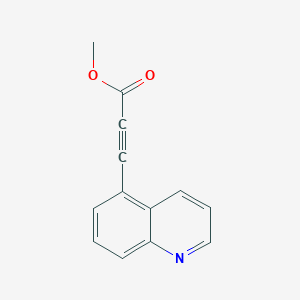
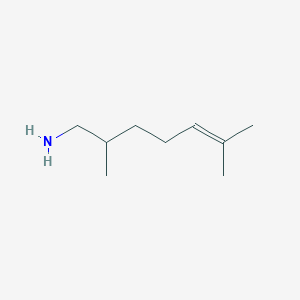
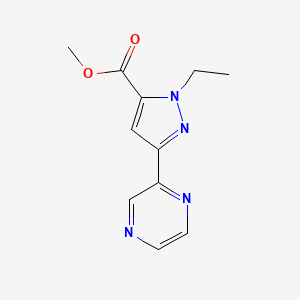
![magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate](/img/structure/B13343538.png)
